molecular formula C14H12F3N5O2 B2441336 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 1903716-75-5

1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2441336
CAS No.: 1903716-75-5
M. Wt: 339.278
InChI Key: GWTPLJZFHXZIKD-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazolo pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the triazolo pyridine moiety and the trifluoromethyl group. Common synthetic routes may include:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.

  • Triazolo Pyridine Formation: The triazolo pyridine ring can be constructed using [1,2,4]triazolo[4,3-a]pyridine as a starting material, which undergoes further functionalization.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be employed to convert functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the triazolo pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Modified triazolo pyridine derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)urea: A simpler analog lacking the triazolo pyridine and trifluoromethyl groups.

  • 1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)methyl)urea: Similar structure but with a pyridine ring instead of triazolo pyridine.

  • 1-(Furan-2-ylmethyl)-3-(trifluoromethyl)urea: Contains the trifluoromethyl group but lacks the triazolo pyridine ring.

Uniqueness: 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea stands out due to its combination of the furan ring, triazolo pyridine ring, and trifluoromethyl group, which collectively contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2/c15-14(16,17)9-3-4-22-11(6-9)20-21-12(22)8-19-13(23)18-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTPLJZFHXZIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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